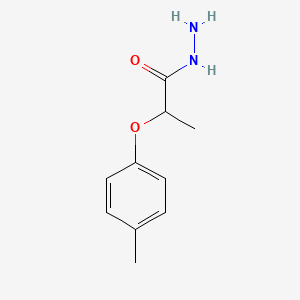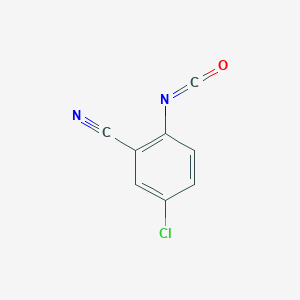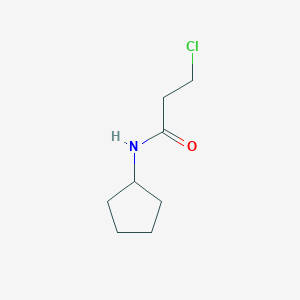![molecular formula C19H32O8 B1608568 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate CAS No. 302911-84-8](/img/structure/B1608568.png)
2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate
Übersicht
Beschreibung
2-[2-(2-Methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate is an organic compound characterized by its intricate structure and unique chemical properties. This compound is frequently utilized in various fields such as material science, organic synthesis, and polymer chemistry due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate typically involves multi-step organic reactions. One common method includes:
Step 1: Preparation of intermediate compounds:
The initial step involves reacting methoxyethanol with sodium hydride to form the sodium alkoxide.
Following this, the resulting intermediate is reacted with butyl chloride under anhydrous conditions to produce the ether.
Step 2: Esterification:
The intermediate ether undergoes esterification with acryloyl chloride in the presence of a base like pyridine.
Step 3: Final coupling:
The final step involves coupling the intermediate with a suitable ethyl compound through a Williamson ether synthesis.
Industrial production methods: In industrial settings, the production is often scaled up using optimized reaction conditions, such as continuous flow reactors and high-pressure conditions, to improve yield and efficiency. Catalysts may be employed to facilitate the reactions and reduce the overall production costs.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation:
The compound can undergo oxidation to form various byproducts depending on the oxidizing agents and conditions used.
Reduction:
Reduction reactions can lead to the formation of simpler alkanes or alcohols, modifying its functional groups.
Substitution:
The compound's functional groups can participate in nucleophilic or electrophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), Hydrochloric acid (HCl).
Major products formed from these reactions:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated derivatives, ether and ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block in organic synthesis for creating complex molecules. Biology:
It may be utilized in drug design and development for its unique functional groups. Medicine:
Employed in the production of polymers, resins, and as a component in specialty chemicals.
Wirkmechanismus
Mechanism by which the compound exerts its effects:
The compound exerts its effects primarily through its reactive functional groups, allowing it to participate in various chemical reactions.
Molecular targets and pathways involved:
In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Methoxyethoxy)methyl]-3-butoxypropyl Prop-2-enoate
2-[2-(2-Prop-2-enyloxy)methyl]-3-butoxypropyl Prop-2-enoate
Comparison:
2-[2-(2-Methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate stands out due to its unique combination of functional groups, providing a balance of reactivity and stability not found in its analogs
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O8/c1-5-17(20)26-12-10-24-15-19(7-3,14-23-9-8-22-4)16-25-11-13-27-18(21)6-2/h5-6H,1-2,7-16H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXDRICSJHEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCCOC)(COCCOC(=O)C=C)COCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106158-22-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1), di-2-propenoate, methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106158-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00403931 | |
| Record name | 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-84-8 | |
| Record name | 2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)


![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)






